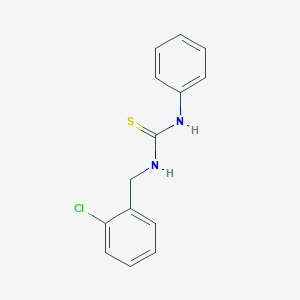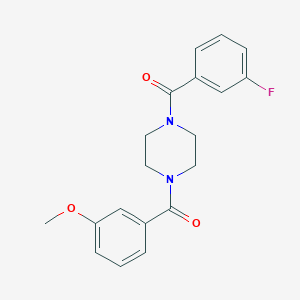![molecular formula C20H22N4O3 B5578714 2,8-dimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4-quinolinecarboxamide](/img/structure/B5578714.png)
2,8-dimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds containing quinoline fused with tetrazoles and oxadiazoles, similar to the compound , involves multiple steps, including the use of N,N-dimethylformamide dimethyl acetal and reactions under specific conditions to yield desired products. Studies have shown efficient methods to synthesize such compounds, highlighting the importance of quinoxalines, tetrazoles, and 1,3,4-oxadiazoles in both medicinal and heterocyclic chemistry due to their anti-inflammatory, analgesic, and anticonvulsant activities (Kethireddy et al., 2017).
Molecular Structure Analysis
The molecular structure of related quinoline derivatives has been determined using techniques like 1H NMR, 13C NMR, and mass spectrometry. These methods confirm the structures of synthesized compounds, providing a foundation for understanding the chemical and physical properties of these molecules (Kethireddy et al., 2017).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including electrophilic substitution and nucleophilic substitution, which are crucial for their functionalization and enhancement of biological activity. These reactions enable the introduction of different functional groups, altering the chemical properties and potential applications of these compounds (El’chaninov et al., 2017).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, especially in drug formulation and development (Sharma et al., 2016).
科学的研究の応用
Synthesis and Pharmacological Properties
Research efforts have been focused on synthesizing derivatives of quinoline and oxadiazole compounds due to their significant pharmacological activities. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines revealed potent cytotoxic activities against various cancer cell lines, highlighting the potential of quinoline derivatives in anticancer drug development (Deady et al., 2003). Similarly, compounds containing the quinoxaline ring fused with tetrazoles and oxadiazoles have shown a range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant activities, underscoring the versatility of these compounds in drug design (Kethireddy et al., 2017).
Antimicrobial and Antifungal Activities
Quinoline derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, suggesting their potential as therapeutic agents against various microbial infections. The preparation and evaluation of quinoline derivatives containing an azole nucleus demonstrated significant antimicrobial activity, indicating the therapeutic potential of these compounds (Özyanik et al., 2012). Moreover, novel pyrazoline and pyrazole derivatives have been explored for their antibacterial and antifungal activities, further highlighting the broad-spectrum antimicrobial potential of quinoline-based compounds (Hassan, 2013).
Potential as Radioligands and Receptor Antagonists
Quinoline-2-carboxamides have been synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists, showcasing the role of these compounds in developing treatments for conditions mediated by this receptor, such as nausea and anxiety (Mahesh et al., 2011). Additionally, N-[11C]methylated quinoline-2-carboxamides have been labeled and evaluated as potential radioligands for visualizing peripheral benzodiazepine receptors, indicating their utility in diagnostic imaging and potentially guiding therapeutic interventions (Matarrese et al., 2001).
特性
IUPAC Name |
2,8-dimethyl-N-[2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-12-5-3-6-14-15(11-13(2)22-18(12)14)19(25)21-9-8-17-23-20(27-24-17)16-7-4-10-26-16/h3,5-6,11,16H,4,7-10H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVQSGNWBNGLNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)NCCC3=NOC(=N3)C4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-dimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4-quinolinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-4-(4-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]methyl}phenyl)-2-butanol](/img/structure/B5578640.png)

![3-nitrodibenzo[b,f]oxepine](/img/structure/B5578644.png)
![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5578656.png)
![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5578674.png)
![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5578684.png)

![N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5578692.png)
![N-[(3S*,4R*)-1-(1,3-benzothiazol-2-yl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578693.png)
![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5578696.png)



![8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578712.png)